1-ethyl-6-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method allows for the formation of the pyrazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: Compounds with similar core structures but different substituents.
Imidazoles: Another class of heterocycles with diverse biological activities.
Uniqueness
1-ETHYL-N~4~-(1-ISOPROPYL-1H-PYRAZOL-3-YL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring, along with the ethyl, isopropyl, and phenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N6O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-ethyl-6-phenyl-N-(1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-4-26-20-17(13-22-26)16(12-18(23-20)15-8-6-5-7-9-15)21(28)24-19-10-11-27(25-19)14(2)3/h5-14H,4H2,1-3H3,(H,24,25,28) |
InChI Key |
KTDKHUKSQQKJLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NN(C=C4)C(C)C |
Origin of Product |
United States |
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